Trinaphthylene-2,3,8,9,14,15-hexaol
Description
Trinaphthylene-2,3,8,9,14,15-hexaol is a polycyclic aromatic compound featuring a trinaphthylene core substituted with six hydroxyl (-OH) groups at positions 2,3,8,9,14,13.
Properties
Molecular Formula |
C30H18O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
trinaphthylene-2,3,8,9,14,15-hexol |
InChI |
InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H |
InChI Key |
BOEPIDZBVRICHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotrinaphthylene derivatives.
Substitution: Halogenated or alkylated trinaphthylene compounds.
Scientific Research Applications
Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of advanced materials with high electrical conductivity and porosity.
Mechanism of Action
The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Trinaphthylene-hexaol and Analogs
Research Findings and Implications
Reactivity and Synthesis :
- Halogenated trinaphthylene derivatives (Cl, F) undergo efficient nucleophilic substitution for polymer synthesis , whereas hydroxylated versions may require protection/deprotection strategies due to -OH reactivity.
- Trinaphthylene-hexaol’s synthesis likely involves hydroxylation or oxidation of precursor aromatic systems, contrasting with nitro or halogen substituents introduced via electrophilic substitution .
Adsorption and Catalysis: Hexachloro-hexaazatrinaphthylene polymers exhibit high Pd(II) adsorption (3.9 mmol/g) due to nitrogen-metal coordination . In contrast, trinaphthylene-hexaol’s hydroxyl groups could adsorb polar organics (e.g., phenols) via hydrogen bonding.
Stability :
- Aliphatic hexaols (e.g., taxoid derivatives) show stability under acidic/basic conditions , suggesting trinaphthylene-hexaol’s aromatic core may further enhance robustness.
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